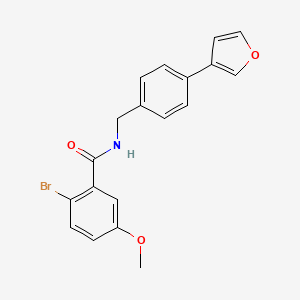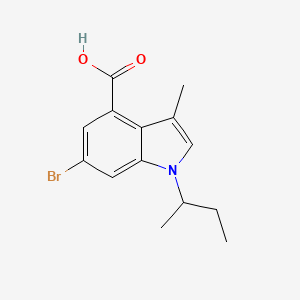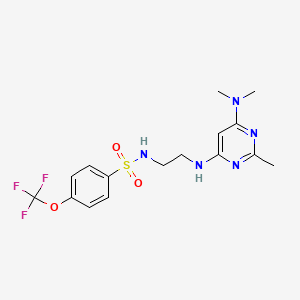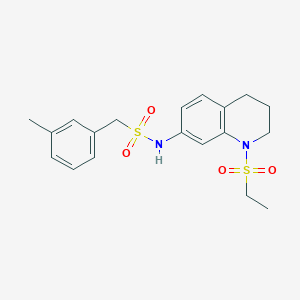![molecular formula C26H23N3OS B2514154 2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 921106-10-7](/img/structure/B2514154.png)
2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide" is a complex organic molecule that is likely to have been synthesized for its potential applications in various fields such as pharmaceuticals or materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of similar compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using a mixture of solvents like toluene and methanol . The process is typically confirmed through various analytical techniques, including elemental analysis, FTIR, NMR, and single-crystal X-ray diffraction. These methods ensure the correct structure and purity of the synthesized compound.
Molecular Structure Analysis
For compounds like 2-phenyl-N-(pyrazin-2-yl)acetamide, the molecular structure is often determined using single-crystal X-ray diffraction, which provides precise information about the unit-cell parameters and the overall crystal structure . The geometrical parameters obtained from such analyses are crucial for understanding the molecular conformation and the spatial arrangement of atoms within the compound.
Chemical Reactions Analysis
Although the specific chemical reactions of "2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide" are not detailed in the provided papers, similar compounds exhibit intermolecular interactions such as hydrogen bonding, which can significantly influence their reactivity and interaction with other molecules . These interactions are often characterized by various spectroscopic methods and can be crucial for the compound's function and application.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are characterized by a range of techniques, including vibrational spectroscopy (FT-IR), NMR spectroscopy, and UV-Visible spectroscopy . These analyses provide insights into the stability of the molecule, charge transfer, and electronic properties, which are important for understanding the behavior of the compound under different conditions. Additionally, thermal analyses like thermogravimetric analysis and differential thermal analysis can shed light on the compound's stability upon heating.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research has explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, demonstrating the potential of pyrazole-acetamide derivatives in developing antioxidant agents. The study by Chkirate et al. (2019) highlighted the effect of hydrogen bonding on the self-assembly process of these complexes, contributing to their structural integrity and functional properties in antioxidant applications (Chkirate et al., 2019).
Antimicrobial Activities
Another domain of application for pyrazole-acetamide derivatives is in the development of antimicrobial agents. Saravanan et al. (2010) synthesized novel thiazoles by incorporating a pyrazole moiety, which showed significant antibacterial and antifungal activities. This suggests the potential of such compounds in creating new antimicrobial medications, addressing the growing concern of antimicrobial resistance (Saravanan et al., 2010).
Corrosion Inhibition
Pyrazoline derivatives have been studied for their application in corrosion inhibition for mild steel in acidic media. Lgaz et al. (2018) demonstrated that these compounds act as effective corrosion inhibitors, offering protection for metals in industrial environments. This research opens pathways for developing new corrosion-resistant materials and coatings, enhancing the longevity and durability of metal structures (Lgaz et al., 2018).
Toxicological Evaluation for Safety Assessment
A toxicological evaluation of a novel cooling agent closely related to the chemical structure showed it to be safe for use in food and beverage applications. This study by Karanewsky et al. (2015) emphasizes the importance of assessing the safety profiles of new compounds, particularly those intended for consumption, ensuring they meet health standards without adverse effects on consumers (Karanewsky et al., 2015).
Propriétés
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS/c1-18-6-5-9-22(14-18)29-26(23-16-31-17-24(23)28-29)27-25(30)15-19-10-12-21(13-11-19)20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECHBRVMLMLIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)

![2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B2514077.png)
![N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2514078.png)
![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2514080.png)

![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)
![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)